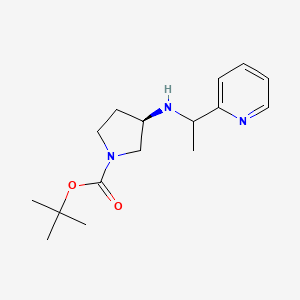
(R)-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(R)-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyridin-2-yl group, which is known for its role in various biological processes and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H25N3O2
- Molecular Weight : 291.395 g/mol
- CAS Number : 1401673-03-7
- IUPAC Name : tert-butyl (3R)-3-(1-pyridin-2-ylethylamino)pyrrolidine-1-carboxylate
The compound's structure includes a pyrrolidine ring, which is crucial for its interaction with biological targets. The presence of the tert-butyl ester enhances the lipophilicity of the molecule, potentially affecting its absorption and bioavailability.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Compounds with similar structures have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation and proliferation. This inhibition can lead to reduced cell division, making such compounds valuable in cancer therapy.
Research Findings
Recent studies have explored the efficacy of this compound in various biological assays:
- Antiproliferative Activity : In vitro studies demonstrated that derivatives of pyrrolidine compounds exhibit significant antiproliferative effects against several cancer cell lines, suggesting potential use in oncology .
- Neuroprotective Effects : Some research indicates that related compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .
- Inflammation Modulation : The compound has also been studied for its anti-inflammatory effects, which could be beneficial in treating inflammatory disorders .
Case Studies
A notable case study involved the evaluation of pyrrolidine derivatives in clinical settings:
- Study Title : "Evaluation of Pyrrolidine Derivatives as Anticancer Agents"
- Objective : To assess the cytotoxicity of various pyrrolidine derivatives, including this compound.
- Methodology : The study utilized MTT assays to measure cell viability across different cancer cell lines.
- Results : The compound demonstrated significant cytotoxicity at micromolar concentrations, indicating its potential as a lead compound for further development in anticancer therapy.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C16H25N3O2 |
| Molecular Weight | 291.395 g/mol |
| CAS Number | 1401673-03-7 |
| Antiproliferative Activity | Significant against cancer cells |
| Neuroprotective Effects | Potential observed |
| Anti-inflammatory Effects | Documented in studies |
Propiedades
IUPAC Name |
tert-butyl (3R)-3-(1-pyridin-2-ylethylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12(14-7-5-6-9-17-14)18-13-8-10-19(11-13)15(20)21-16(2,3)4/h5-7,9,12-13,18H,8,10-11H2,1-4H3/t12?,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSRBPGOGUWTTM-ZGTCLIOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=N1)N[C@@H]2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














